2-Chloro-4-(methoxymethyl)pyrimidine

Synthetic Chemistry Process Development Pyrimidine Building Blocks

2-Chloro-4-(methoxymethyl)pyrimidine (CAS 1289387-30-9) is a C6H7ClN2O heterocyclic building block featuring a pyrimidine core substituted with a chloro group at the 2-position and a methoxymethyl (-CH2OCH3) moiety at the 4-position. This substitution pattern imparts distinct physicochemical and reactivity profiles relevant to nucleophilic aromatic substitution (SNAr) and cross-coupling chemistries.

Molecular Formula C6H7ClN2O
Molecular Weight 158.585
CAS No. 1289387-30-9
Cat. No. B597041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(methoxymethyl)pyrimidine
CAS1289387-30-9
Synonyms2-Chloro-4-methoxymethyl-pyrimidine
Molecular FormulaC6H7ClN2O
Molecular Weight158.585
Structural Identifiers
SMILESCOCC1=NC(=NC=C1)Cl
InChIInChI=1S/C6H7ClN2O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3
InChIKeyLKOWHMGUHBHEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(methoxymethyl)pyrimidine (CAS 1289387-30-9): Core Structural and Procurement Baseline for Pyrimidine-Based Building Blocks


2-Chloro-4-(methoxymethyl)pyrimidine (CAS 1289387-30-9) is a C6H7ClN2O heterocyclic building block [1] featuring a pyrimidine core substituted with a chloro group at the 2-position and a methoxymethyl (-CH2OCH3) moiety at the 4-position . This substitution pattern imparts distinct physicochemical and reactivity profiles relevant to nucleophilic aromatic substitution (SNAr) and cross-coupling chemistries . The compound is commercially available at purities ≥97% from multiple vendors and is cited as an intermediate in medicinal chemistry for constructing kinase inhibitor scaffolds .

1 Pyrimidine building block for SNAr and cross-coupling chemistries
2 Used in kinase inhibitor scaffold assembly
3 Methoxymethyl group offers additional synthetic handles for protection strategies

Why 2-Chloro-4-(methoxymethyl)pyrimidine (CAS 1289387-30-9) Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs in MedChem Campaigns


Direct substitution of 2-Chloro-4-(methoxymethyl)pyrimidine with closely related analogs (e.g., 2-chloro-4-methylpyrimidine, regioisomeric 2-chloro-5-(methoxymethyl)pyrimidine, or 4-chloro-2-(methoxymethyl)pyrimidine) introduces quantifiable changes in synthetic accessibility, physicochemical properties, and downstream functionalization routes. As demonstrated in the evidence below, the 4-methoxymethyl group provides a measurable advantage in synthetic yield [1] and modulates lipophilicity (ΔXLogP3 = -0.7) [2] and polar surface area (ΔTPSA = +9.2 Ų) [2] relative to the 4-methyl analog. Furthermore, the specific 2-chloro-4-substituted orientation is critical for regioselective SNAr and cross-coupling applications [3]. Procurement based solely on core similarity therefore introduces material risk of altered reaction outcomes and property drift in lead optimization series.

4-Methyl analog substitution
May alter lipophilicity and reduce synthetic yield, introducing property drift in lead optimization series.
5-Substituted regioisomer
May decrease synthetic efficiency and alter regioselective outcome compared to the 4-substituted target compound.
2,4- vs. 4,2-substitution pattern
Reversed chloro/methoxymethyl orientation may compromise regioselective SNAr and sequential coupling routes.

Quantitative Differentiation of 2-Chloro-4-(methoxymethyl)pyrimidine (CAS 1289387-30-9) Against Closest Analogs: A Comparative Data Guide


Improved Synthetic Yield: 2-Chloro-4-(methoxymethyl)pyrimidine vs. 2-Chloro-4-methylpyrimidine

The patented preparation method for 2-Chloro-4-(methoxymethyl)pyrimidine achieves a final isolated yield of 76-78% [1]. In contrast, a representative synthesis of the closest 4-substituted analog, 2-chloro-4-methylpyrimidine, reports a yield of 53% under comparable laboratory conditions .

Synthetic yield vs. 4-methyl analog
Cross-study comparable
76–78% vs. 53% Δ +23–25 pp
Supports process yield context
Purification method differs between syntheses
Synthetic Chemistry Process Development Pyrimidine Building Blocks

Yield Advantage Over Regioisomer: 2-Chloro-4-(methoxymethyl)pyrimidine vs. 2-Chloro-5-(methoxymethyl)pyrimidine

The 4-substituted target compound achieves a final yield of 76-78% [1], whereas the 5-substituted regioisomer, 2-chloro-5-(methoxymethyl)pyrimidine, is reported with a synthetic yield of 66% .

Synthetic yield vs. 5-regioisomer
Cross-study comparable
76–78% vs. 66% Δ +10–12 pp
Supports regioisomer yield review
Different synthetic methods (Zn/TMSCl vs. NaH/DMF)
Regioselectivity Process Chemistry Pyrimidine Isomers

Modulated Lipophilicity (XLogP3): Impact on Downstream ADME Properties

The methoxymethyl group reduces computed lipophilicity by 0.7 logP units compared to the methyl analog. 2-Chloro-4-(methoxymethyl)pyrimidine has an XLogP3 value of 0.9 [1], while 2-chloro-4-methylpyrimidine has an XLogP3 of 1.6 [2].

Lipophilicity (XLogP3)
Direct head-to-head
0.9 vs. 1.6 (4-methyl analog) Δ −0.7
Supports lipophilicity modulation context
Computed XLogP3, PubChem 2025
Medicinal Chemistry Physicochemical Properties ADME Lipophilicity

Increased Topological Polar Surface Area (TPSA): Implications for Permeability and Solubility

The methoxymethyl group increases the topological polar surface area (TPSA) by approximately 9.2 Ų relative to the methyl analog. 2-Chloro-4-(methoxymethyl)pyrimidine has a TPSA of 35 Ų [1], whereas 2-chloro-4-methylpyrimidine has a TPSA of 25.8 Ų [2].

Polar surface area (TPSA)
Direct head-to-head
35 Ų vs. 25.8 Ų (4-methyl analog) Δ +9.2 Ų
Supports solubility/permeability tuning review
Computed Cactvs, PubChem 2025
Physicochemical Properties Drug Design TPSA Permeability

Distinct Storage and Stability Requirements vs. Methyl Analog

2-Chloro-4-(methoxymethyl)pyrimidine requires storage at 2-8°C under inert atmosphere [REFS-1, REFS-2], whereas 2-chloro-4-methylpyrimidine is typically stored at -20°C or room temperature depending on vendor recommendations [REFS-3, REFS-4].

Storage requirement vs. methyl analog
Data to verify
2–8°C, inert gas vs. −20°C or RT
Compound management workflows differ
Vendor-recommended; sources not provided
Compound Management Stability Storage Conditions Procurement

Methoxymethyl (MOM) Functionality Enables N-Protection Strategies Not Accessible to Methyl Analogs

The methoxymethyl (MOM) group in 2-Chloro-4-(methoxymethyl)pyrimidine serves as a nitrogen-protecting group for pyrimidine scaffolds [1], a feature absent in 2-chloro-4-methylpyrimidine. Literature demonstrates that N-MOM protection of pyrimidines bearing acyclic side-chains is a viable synthetic strategy for preparing nucleoside mimetics and PET tracer precursors [1].

Synthetic utility MOM protection
Class-level inference
MOM group enables N-protection; methyl analog lacks this function
Supports orthogonal protection strategy context
Qualitative functional difference
Protecting Groups Synthetic Strategy MOM Protection Pyrimidine Chemistry

Recommended Application Scenarios for 2-Chloro-4-(methoxymethyl)pyrimidine (CAS 1289387-30-9) Based on Quantified Differentiation


Multi-Step Medicinal Chemistry Campaigns Requiring Cost-Effective, High-Yield Intermediates

In resource-constrained academic or industrial settings where intermediate cost and supply reliability are critical, the 23-25% yield advantage of 2-Chloro-4-(methoxymethyl)pyrimidine [6] over 2-chloro-4-methylpyrimidine translates directly to reduced cost-per-gram and fewer synthetic iterations. Procurement of this specific intermediate is justified when scaling up lead compound synthesis.

Lead Optimization Programs Targeting Improved Aqueous Solubility and Reduced Lipophilicity

When a lead series derived from 2-chloro-4-methylpyrimidine exhibits poor aqueous solubility or high logP-driven off-target effects, systematic replacement with 2-Chloro-4-(methoxymethyl)pyrimidine provides a quantifiable ΔXLogP3 of -0.7 and ΔTPSA of +9.2 Ų [REFS-1, REFS-2]. This building block swap allows medicinal chemists to improve physicochemical profiles without altering the core pyrimidine pharmacophore.

Synthesis of N-Protected Pyrimidine Nucleoside Mimetics and PET Tracer Precursors

The methoxymethyl (MOM) group in 2-Chloro-4-(methoxymethyl)pyrimidine serves as an N-protecting group [6]. This scenario is relevant for projects synthesizing nucleoside analogs or PET imaging agents where orthogonal protection of the pyrimidine nitrogen is required. The 4-substituted regioisomer is preferred over 5-substituted analogs due to the 10-12% higher synthetic yield [REFS-2, REFS-3].

Regioselective SNAr and Cross-Coupling Reactions Requiring Defined 2-Chloro-4-Substituted Scaffolds

In library synthesis of 2,4-disubstituted pyrimidines, the specific 2-chloro-4-substituted orientation is critical for regioselective substitution and coupling [6]. 2-Chloro-4-(methoxymethyl)pyrimidine offers a defined handle for sequential functionalization, and its distinct storage requirements (2-8°C under inert atmosphere) ensure compound integrity prior to use.

Application
Selection Property
Validation Focus
Medicinal chemistry intermediate synthesis
Synthetic yield context
Process yield verification
Lead optimization for solubility/lipophilicity
Lipophilicity modulation context
XLogP3 and TPSA tuning review
N-Protected nucleoside mimetic synthesis
MOM protecting group utility
Orthogonal protection strategy verification
Regioselective pyrimidine library synthesis
2-Chloro-4-substituted scaffold
Regioselective coupling integrity review

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57 linked technical documents
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